molecular formula C12H16F6N2O4S2 B1383208 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide CAS No. 475681-62-0

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Cat. No.: B1383208
CAS No.: 475681-62-0
M. Wt: 430.4 g/mol
InChI Key: PQABPVGVABDFHN-UHFFFAOYSA-N
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Description

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make it a valuable material in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-butyl-4-methylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by washing with water and drying under reduced pressure .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can be compared with other ionic liquids such as:

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

These compounds share similar properties but differ in their cationic structures, which can influence their physical and chemical properties. For example, 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has a different cationic structure that can affect its viscosity and electrochemical stability .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-4-methylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-10(2)6-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQABPVGVABDFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475681-62-0
Record name 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide a potential alternative to sulfolane in toluene extraction?

A1: The research investigates the use of this compound in combination with 1-ethyl-3-methylimidazolium ethylsulfate as a binary mixture for liquid-liquid extraction of toluene from heptane []. The study found that an equimolar mixture of these ionic liquids (ILs) exhibits promising toluene distribution ratios and selectivity, comparable to sulfolane, the conventional solvent used industrially []. Importantly, using ILs like this compound offers a potential environmentally friendly alternative to sulfolane due to their unique properties such as low volatility and potential for recyclability [].

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